
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol is an organic compound that features a chlorinated pyridine ring attached to a dimethylpropanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine and 2,2-dimethylpropan-1-ol.
Grignard Reaction: A Grignard reagent is prepared from 3-chloropyridine by reacting it with magnesium in anhydrous ether. This Grignard reagent is then reacted with 2,2-dimethylpropan-1-ol to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Optimization of Reaction Conditions: Fine-tuning parameters like temperature, pressure, and solvent choice to maximize yield and purity.
化学反应分析
Types of Reactions
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like NH₃ (Ammonia) or RSH (Thiols) in the presence of a base.
Major Products
Oxidation: Formation of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropane.
Substitution: Formation of 3-(3-Aminopyridin-4-yl)-2,2-dimethylpropan-1-ol or 3-(3-Mercaptopyridin-4-yl)-2,2-dimethylpropan-1-ol.
科学研究应用
Chemistry
In chemistry, 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chlorinated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used to develop new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.
作用机制
The mechanism of action of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The chlorinated pyridine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(3-Chloropyridin-4-yl)methanol: Similar structure but lacks the dimethylpropanol group.
3-(3-Chloropyridin-4-yl)propan-1-ol: Similar structure but with a different alkyl chain length.
3-(3-Chloropyridin-4-yl)-2,2-dimethylbutan-1-ol: Similar structure but with an extended alkyl chain.
Uniqueness
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of a chlorinated pyridine ring and a dimethylpropanol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
3-(3-chloropyridin-4-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,7-13)5-8-3-4-12-6-9(8)11/h3-4,6,13H,5,7H2,1-2H3 |
InChI 键 |
CWHIXGPUYNGGBM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=C(C=NC=C1)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


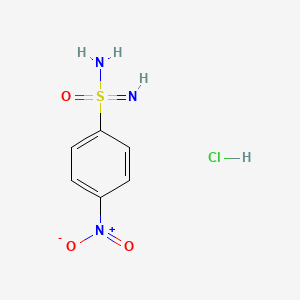
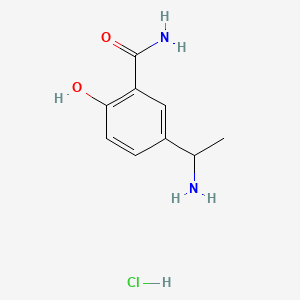
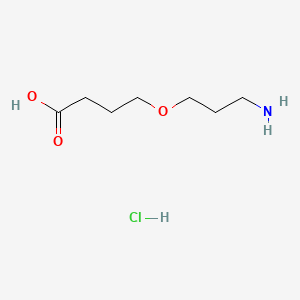

![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13576463.png)
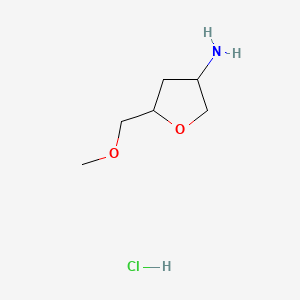
![1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)
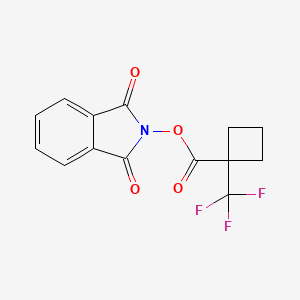
![3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13576514.png)
